molecular formula C19H26N6O4 B2786718 methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate CAS No. 1014029-30-1

methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Cat. No.: B2786718
CAS No.: 1014029-30-1
M. Wt: 402.455
InChI Key: MTKFYBBSIFKNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a purine-based heterocyclic compound with a complex substitution pattern. Its structure features a purine core modified at the N7 position with an isopentyl group and at the N8 position with a 3,5-dimethylpyrazole moiety. The C2 position is esterified with a methyl acetate group.

Properties

IUPAC Name

methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4/c1-11(2)7-8-23-15-16(20-18(23)25-13(4)9-12(3)21-25)22(5)19(28)24(17(15)27)10-14(26)29-6/h9,11H,7-8,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKFYBBSIFKNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a complex organic compound with potential biological activity that merits detailed exploration. This article synthesizes existing research findings regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₈H₃₁N₅O₃
Molecular Weight 365.48 g/mol
CAS Number 1251670-35-5

The structure includes a pyrazole moiety, which is known for its diverse biological activities including anti-inflammatory and anticancer properties.

Research indicates that compounds containing pyrazole derivatives can interact with various biological targets. The specific mechanism of action for this compound has not been exhaustively studied; however, similar compounds have demonstrated the following mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes or phosphodiesterases (PDEs), leading to reduced inflammation and altered cellular signaling pathways.
  • Modulation of Cell Signaling : These compounds may influence signaling pathways such as the PI3K/Akt pathway or MAPK pathway, which are critical in cancer cell proliferation and survival.

Anticancer Properties

Several studies have highlighted the potential anticancer activity of pyrazole derivatives. For instance:

  • Case Study 1 : A study involving a library of compounds identified several pyrazole derivatives that exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The compound's ability to induce apoptosis was observed at concentrations as low as 10 µM .
  • Case Study 2 : Another investigation demonstrated that a related pyrazole derivative inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in tumor cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented:

  • Research Finding : Compounds similar to this compound have shown promise in reducing inflammatory markers in vitro and in vivo. For example, a study reported a reduction in TNF-alpha and IL-6 levels following treatment with a pyrazole-based compound .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound remains largely uncharacterized due to limited research. However, related compounds have demonstrated favorable oral bioavailability and metabolic stability.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate exhibit significant anticancer properties. A study screened a library of compounds against multicellular spheroids and identified several pyrazole derivatives with promising anticancer activity. These derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Antimicrobial Properties
Compounds containing the pyrazole moiety have demonstrated notable antibacterial and antifungal activities. For instance, derivatives of pyrazole were tested for their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with results showing comparable effectiveness to standard antibiotics . This suggests that this compound could be developed into a new class of antimicrobial agents.

Agricultural Applications

Pesticide Development
The antifungal properties of pyrazole derivatives make them suitable candidates for the development of new pesticides. Research has shown that certain pyrazole compounds exhibit higher antifungal activity against phytopathogenic fungi compared to commercial fungicides . This could lead to the formulation of more effective agricultural chemicals that minimize crop loss due to fungal infections.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-y)acetate is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the pyrazole ring and substituents can significantly affect biological activity. For instance:

Modification Effect on Activity
Electron-donating groupsIncreased antifungal activity
Electron-withdrawing groupsDecreased antimicrobial efficacy
Alkyl chain lengthInfluences solubility and bioavailability

Case Studies

Case Study: Anticancer Screening
In a study published in 2019, researchers screened a library of drug compounds for anticancer activity using multicellular spheroids as a model system. The results highlighted several pyrazole derivatives that exhibited significant cytotoxicity against cancer cells while maintaining low toxicity to normal cells. This study underscores the potential of methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-y)acetate in cancer therapeutics .

Case Study: Antifungal Efficacy
Another research effort focused on evaluating the antifungal properties of various pyrazole derivatives against common agricultural pathogens. The results indicated that specific structural modifications led to enhanced efficacy against Fusarium and Alternaria species. Such findings suggest that methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-y)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro -1H-purin -1-y)acetate could serve as a lead compound for developing new agricultural fungicides .

Comparison with Similar Compounds

To contextualize the properties and applications of this compound, it is compared to structurally related heterocycles, focusing on substitution patterns, physicochemical properties, and synthetic methodologies.

Structural Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate Purine 3,5-Dimethylpyrazole, isopentyl, methyl acetate ~462.5 (calculated) Not reported N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Cyano, 4-nitrophenyl, phenethyl, diethyl ester 532.55 243–245
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Pyrazole-thiophene Hydroxy, amino, ethyl carboxylate ~336.3 (calculated) Not reported

Key Observations :

  • Core Diversity : While the target compound is purine-based, analogues like imidazo[1,2-a]pyridine (e.g., compound 1l ) and pyrazole-thiophene hybrids (e.g., compound 7b ) exhibit distinct heterocyclic cores, influencing their electronic properties and binding affinities.
  • Substituent Effects: The isopentyl and 3,5-dimethylpyrazole groups in the target compound may enhance lipophilicity compared to the polar cyano and nitro groups in compound 1l .
  • Synthetic Routes : The target compound’s synthesis likely involves multi-step alkylation and cyclization, similar to methods used for pyrazole-thiophene derivatives (e.g., 1,4-dioxane and triethylamine-mediated reactions ).
Physicochemical and Spectroscopic Data
  • Spectroscopic Characterization :
    • NMR : The target compound’s ¹H and ¹³C NMR spectra would show signals for the purine core (δ ~8 ppm for H8), isopentyl protons (δ ~1.5–2.0 ppm), and methyl acetate (δ ~3.7 ppm for OCH₃). Comparable shifts are observed in imidazo[1,2-a]pyridine derivatives (e.g., δ 7.5–8.5 ppm for aromatic protons ).
    • IR : Ester carbonyl (C=O) stretches near 1740 cm⁻¹ and purine carbonyls near 1680 cm⁻¹ are expected, aligning with data for compound 1l (C=O at 1725 cm⁻¹ ).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 462.225 (calculated for C₂₁H₂₇N₆O₅⁺), analogous to the HRMS validation of compound 1l .

Q & A

Q. What are the recommended synthetic routes for methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate?

The synthesis typically involves multi-step protocols starting with functionalization of the purine core. Key steps include:

  • Step 1 : Formation of the pyrazole-substituted purine scaffold via nucleophilic substitution at the C8 position using 3,5-dimethylpyrazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the isopentyl group at N7 via alkylation with isopentyl bromide, optimized under anhydrous conditions to minimize side reactions .
  • Step 3 : Esterification at the C2 position using methyl chloroacetate in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) .
    Validation : Confirm intermediate structures using ¹H/¹³C NMR and LC-MS at each stage to ensure regioselectivity .

Q. How can structural ambiguities in this compound be resolved during characterization?

Ambiguities in regiochemistry or stereochemistry require:

  • X-ray crystallography to resolve atomic positions, particularly for the pyrazole-purine junction .
  • 2D NMR techniques (e.g., COSY, NOESY) to assign proton-proton correlations and confirm substituent orientations .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula integrity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays aligned with purine derivatives’ known targets:

  • Enzyme inhibition assays (e.g., kinases, phosphodiesterases) using fluorescence-based or radiometric methods.
  • Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) given structural similarities to purine-based chemotherapeutics .
  • ADME prediction tools like SwissADME to assess drug-likeness, focusing on logP, solubility, and bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Employ a computational-experimental feedback loop :

  • Reaction path search methods : Use quantum chemical calculations (e.g., DFT) to identify energy barriers and transition states, guiding solvent selection (e.g., DMF vs. THF) and catalyst choice .
  • Process control : Implement flow chemistry to enhance heat/mass transfer and reduce side products (e.g., dimerization) .
  • In-line analytics : Integrate HPLC or PAT (Process Analytical Technology) for real-time monitoring of reaction progression .

Q. How should researchers address contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?

Systematically investigate:

  • Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., ester hydrolysis) .
  • Protein binding : Measure plasma protein binding via equilibrium dialysis; high binding may reduce free drug availability .
  • Formulation adjustments : Explore prodrug strategies (e.g., replacing the methyl ester with a tert-butyl group) to enhance bioavailability .

Q. What computational strategies are effective for modeling ligand-target interactions with this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like adenosine receptors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with pyrazole N1) .
  • Free energy calculations : Apply MM/PBSA to quantify binding affinities and prioritize derivatives for synthesis .

Q. How can researchers validate the proposed mechanism of action in cellular models?

  • CRISPR/Cas9 knockouts : Silence putative targets (e.g., PDE4B) to confirm on-target effects .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment and map pathways via KEGG enrichment .
  • Chemical proteomics : Employ affinity-based probes to pull down interacting proteins from lysates .

Methodological Challenges and Solutions

Q. What analytical techniques resolve impurities in the final product?

  • Preparative HPLC : Isolate impurities using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .
  • LC-MS/MS : Characterize impurities by fragmentation patterns; common issues include incomplete esterification or oxidative degradation .

Q. How to design a robust structure-activity relationship (SAR) study for derivative libraries?

  • Scaffold diversification : Modify substituents at C8 (pyrazole), N7 (isopentyl), and C2 (ester) while maintaining the purine core .
  • Statistical design : Use DoE (Design of Experiments) to minimize synthesis efforts; variables include alkyl chain length and electron-withdrawing groups .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Standardized protocols : Pre-treat cells with identical serum lots and passage numbers .
  • Internal controls : Include reference compounds (e.g., theophylline for PDE inhibition) in every assay plate .
  • Data normalization : Express activity as % inhibition relative to vehicle and positive controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.